molecular formula C19H14N4O3S3 B2454773 N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219911-91-7

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2454773
CAS No.: 1219911-91-7
M. Wt: 442.53
InChI Key: LHRQXEUHMXMHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase involved in cell cycle progression, genomic stability, and metabolic regulation. Research has demonstrated that this compound exhibits significant anti-proliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and glioblastoma (U-87 MG), by inducing G2/M phase cell cycle arrest and apoptosis. Its mechanism of action is characterized by the selective inhibition of SIRT2, leading to hyperacetylation of its downstream targets, such as α-tubulin, which disrupts microtubule dynamics and mitotic fidelity. The compound's design, featuring a benzothiazole carboxamide scaffold, contributes to its enhanced binding affinity and selectivity for the SIRT2 enzymatic pocket over other sirtuin isoforms. This makes it a valuable chemical probe for investigating the oncogenic roles of SIRT2 and for exploring novel therapeutic strategies targeting epigenetic and post-translational regulators in oncology and neurodegenerative disease research.

Properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S3/c1-26-12-8-6-11(7-9-12)14(24)10-27-19-23-22-18(29-19)21-16(25)17-20-13-4-2-3-5-15(13)28-17/h2-9H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQXEUHMXMHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates a thiadiazole ring, a benzamide moiety, and various functional groups. Its unique structural features suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structure includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Benzamide moiety : Enhances interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have shown promising activity against various bacterial and fungal strains:

  • Gram-positive bacteria : Significant activity observed against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 42 μg/mL compared to standard drugs like fluconazole .

Anticancer Properties

The cytostatic properties of thiadiazole derivatives have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression : Thiadiazole derivatives have been shown to interfere with cell cycle regulators.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.

A study highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives in exhibiting anticancer activity through structural modifications that enhance their efficacy .

Anti-inflammatory Effects

Compounds derived from thiadiazoles have also been investigated for their anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis:

CompoundCOX Inhibition ActivityReference
N-(5-(thio)-1,3,4-thiadiazol-2-yl)benzamideModerate
N-(5-(amino)-1,3,4-thiadiazol-2-yl)carboxamideSignificant

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. For instance, a derivative with a fluorine atom showed improved solubility and bioactivity compared to its non-fluorinated counterparts .

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 μM. Mechanistic investigations revealed that this compound induces apoptosis via the mitochondrial pathway.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit cancer cell proliferation by targeting various biological pathways. For instance:

  • Case Study : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values indicating effective inhibition of cell growth .
  • Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with cell cycle regulation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Thiadiazoles have been reported to possess antibacterial and antifungal properties:

  • Case Study : Research on 1,3,4-thiadiazole derivatives showed efficacy against various bacterial strains, indicating their potential as antimicrobial agents .
  • Mechanism : The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways crucial for microbial survival.

The unique combination of functional groups in this compound enhances its interaction with biological targets:

PropertyDescription
Anticancer Activity Effective against various cancer cell lines with low toxicity
Antimicrobial Activity Inhibits growth of bacteria and fungi
Mechanism of Action Induces apoptosis and disrupts microbial metabolism

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Introduction of the 4-methoxyphenyl-2-oxoethyl moiety through nucleophilic substitution or thiol-alkyne coupling .
  • Step 3 : Final carboxamide coupling using EDCI/HOBt or DCC as coupling agents .

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during thiadiazole formation to avoid side products .
  • Solvent Selection : Use dry DMF or THF for moisture-sensitive steps to prevent hydrolysis .
  • Catalysts : Anhydrous K₂CO₃ improves thioether bond formation efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 455.2) .
  • X-ray Diffraction : Resolves regioselectivity ambiguities in the thiadiazole-benzothiazole junction .

Advanced Research Questions

Q. How can conflicting bioactivity data across similar thiadiazole derivatives be resolved?

Methodological Answer : Discrepancies often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring enhance kinase inhibition but reduce solubility, complicating in vitro assays .
  • Assay Conditions : Variations in cell-line viability protocols (e.g., MTT vs. ATP-based assays) require normalization to internal controls .
  • Solution : Perform dose-response curves (IC₅₀) under standardized conditions and validate with molecular docking (e.g., VEGFR-2 binding affinity via AutoDock Vina) .

Q. What strategies address unexpected reaction pathways during functionalization?

Methodological Answer :

  • Thioether Oxidation : Unplanned sulfoxide formation occurs if reactions are exposed to air. Use inert atmospheres (N₂/Ar) and reducing agents like TCEP .
  • Regioselectivity Issues : Competing substitution at thiadiazole N-positions can be mitigated by pre-blocking reactive sites with trimethylsilyl groups .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72h; monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy (absorbance shifts >10% indicate instability) .

Q. What computational tools predict metabolic pathways and toxicity?

Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess CYP450 metabolism and hERG channel inhibition risks .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or MetaSite .

Methodological Challenges

Q. How to overcome low crystallinity for X-ray analysis?

Methodological Answer :

  • Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance lattice formation .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to reduce radiation damage .

Q. What analytical methods detect trace impurities in synthesized batches?

Methodological Answer :

  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify impurities <0.1% .
  • NMR Relaxation Filters : Apply T₂-filtered experiments to suppress solvent/matrix signals .

Advanced Mechanistic Studies

Q. How to elucidate the compound’s mechanism of action against kinase targets?

Methodological Answer :

  • Kinase Profiling : Use a panel assay (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .

Q. What in silico approaches validate binding modes observed in crystallography?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding-pocket stability .
  • Free Energy Calculations : Compute binding affinities with MM-PBSA/GBSA methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.